7H-Pyrrolo[2,3-d]pyrimidin-6-amine
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Overview
Description
7H-Pyrrolo[2,3-d]pyrimidin-6-amine is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and molecular biology. This compound is part of the pyrrolopyrimidine family, known for its diverse biological activities and potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7H-Pyrrolo[2,3-d]pyrimidin-6-amine typically involves the cyclization of appropriate precursors. One common method includes the treatment of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine with various amines in the presence of a catalytic amount of hydrochloric acid . Another approach involves the intramolecular cyclization of ethyl N-alkyl-N-(6-amino-5-formylpyrimidin-4-yl)glycinate derivatives under the influence of sodium methoxide .
Industrial Production Methods: Industrial production methods for this compound often rely on scalable and cost-effective synthetic routes. For instance, the preparation of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine, a key intermediate, involves a multi-step process starting from ethyl 2-cyano-4,4-dimethoxybutanoate .
Chemical Reactions Analysis
Types of Reactions: 7H-Pyrrolo[2,3-d]pyrimidin-6-amine undergoes various chemical reactions, including:
Substitution Reactions: The compound can react with different aromatic, aliphatic, and cyclic amines to form substituted derivatives.
Oxidation and Reduction: These reactions are less common but can be employed to modify the electronic properties of the compound.
Common Reagents and Conditions:
Substitution Reactions: Typically involve the use of hydrochloric acid as a catalyst and are carried out in solvents like acetonitrile.
Oxidation and Reduction: Specific reagents and conditions depend on the desired modification but may include oxidizing agents like potassium permanganate or reducing agents like sodium borohydride.
Major Products: The major products formed from these reactions are various substituted derivatives of this compound, which can exhibit different biological activities .
Scientific Research Applications
7H-Pyrrolo[2,3-d]pyrimidin-6-amine has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 7H-Pyrrolo[2,3-d]pyrimidin-6-amine involves its interaction with specific molecular targets:
Protein Kinase B (Akt): The compound acts as an ATP-competitive inhibitor, binding to the kinase and preventing its activation.
P21-Activated Kinase 4 (PAK4): It inhibits PAK4 by interacting with the hinge region and other key residues, thereby blocking its activity.
Comparison with Similar Compounds
4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides: These compounds are also inhibitors of protein kinase B and share a similar core structure.
7-Alkyl-4-amino-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acids: These derivatives are used in medicinal chemistry for their anti-inflammatory and anticancer properties.
Uniqueness: 7H-Pyrrolo[2,3-d]pyrimidin-6-amine stands out due to its potent inhibitory effects on multiple kinases, making it a versatile tool in both research and therapeutic applications .
Properties
CAS No. |
89418-03-1 |
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Molecular Formula |
C6H6N4 |
Molecular Weight |
134.14 g/mol |
IUPAC Name |
7H-pyrrolo[2,3-d]pyrimidin-6-amine |
InChI |
InChI=1S/C6H6N4/c7-5-1-4-2-8-3-9-6(4)10-5/h1-3H,7H2,(H,8,9,10) |
InChI Key |
YTTNJTYCOVSLSU-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(NC2=NC=NC=C21)N |
Origin of Product |
United States |
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